molecular formula C13H15N5O2S3 B2593665 1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1001831-52-2

1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2593665
CAS No.: 1001831-52-2
M. Wt: 369.48
InChI Key: VDJNOVRXUUHXBL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole-urea family, characterized by a central 1,3,4-thiadiazole ring linked to a urea group. The structure features:

  • Thiophen-2-yl substituent on the urea moiety, introducing aromatic and electron-rich properties.
  • 2-Oxo-2-(pyrrolidin-1-yl)ethyl thioether side chain on the thiadiazole ring, contributing to hydrogen bonding and steric bulk.

Properties

IUPAC Name

1-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S3/c19-10(18-5-1-2-6-18)8-22-13-17-16-12(23-13)15-11(20)14-9-4-3-7-21-9/h3-4,7H,1-2,5-6,8H2,(H2,14,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJNOVRXUUHXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the thiadiazole ring through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative. The thiophene ring can be introduced via a coupling reaction with a thiophene derivative. The final step involves the formation of the urea moiety through the reaction of the intermediate with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution due to electron-withdrawing effects of the heteroatoms. Key reactions include:

Reaction Type Conditions Products Yield Characterization
Thiol-alkylationDCE solvent, RT, 48 h stirring Substituted thiadiazole derivatives via S-alkylation98%1H NMR,13C NMR^1 \text{H NMR}, ^{13} \text{C NMR}
Amine displacementReflux in THF with EDCl/HOBtAmide-coupled products (e.g., sulfonamide derivatives)72–85%IR (C=O stretch: 1680–1700 cm1^{-1})

The thioether group (-S-) adjacent to the thiadiazole can undergo oxidation to sulfoxide or sulfone derivatives using H2_2O2_2 or mCPBA .

Hydrolysis and Stability of the Urea Group

The urea linkage (-NHCONH-) demonstrates pH-dependent stability:

Condition Reactivity Outcome
Acidic (HCl, 1M)Hydrolysis to 5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-amine and thiophene-2-isocyanateDegradation confirmed via TLC
Basic (NaOH, 0.1M)Partial decomposition at 80°C, forming NH3_3 and CO2_2Reduced yield in coupling reactions

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes regioselective electrophilic substitution:

Reagent Position Modified Product Applications
HNO3_3/H2_2SO4_4C-55-nitrothiophene derivativeEnhanced antimicrobial activity
Br2_2/FeBr3_3C-33-bromothiophene derivativeCross-coupling reactions (e.g., Suzuki)

Reactivity of the Pyrrolidinyl Group

The pyrrolidine ring participates in amine-specific reactions:

Reaction Conditions Products Key Data
AcylationAcetic anhydride, DMAP, RTN-acetylpyrrolidinyl derivative1H NMR^1 \text{H NMR}: δ 2.1 ppm (CH3_3)
Salt formationHCl in EtOHHydrochloride saltM.p. 215–218°C

Condensation and Cyclization Reactions

The urea group facilitates condensation with aldehydes or ketones:

Reagent Product Yield Biological Activity
BenzaldehydeHydrazone derivative89%COX-II inhibition (IC50_{50} = 1.2 µM)
Hexane-2,5-dionePyrrole-fused compound76%Anticancer activity (IC50_{50} = 8.5 µM)

Synthetic Pathways and Optimization

The compound is synthesized via a multi-step protocol:

  • Thiadiazole formation : Cyclization of thiosemicarbazide with CS2_2/H2_2SO4_4 .

  • Thioether coupling : Reaction of 2-chloroethyl intermediate with pyrrolidinyl ketone .

  • Urea formation : Coupling of thiophen-2-amine with isocyanate intermediate using DCC.

Step Key Reagents Yield Purity (HPLC)
1CS2_2, H2_2SO4_482%95%
2K2_2CO3_3, DMF78%97%
3DCC, CH2_2Cl2_285%98%

Analytical Characterization

Critical data for reaction validation:

Technique Key Signals
1H NMR^1 \text{H NMR} (CDCl3_3)δ 2.74 (pyrrolidine CH2_2), 3.90 (thioether CH2_2), 7.21 (thiophene H)
IR1705 cm1^{-1} (C=O urea), 1240 cm1^{-1} (C=S)
HPLCRetention time: 6.8 min (C18 column, 70:30 MeOH/H2_2O)

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. A study focusing on derivatives of the 1,3,4-thiadiazole nucleus found that these compounds can inhibit cancer cell proliferation effectively. The presence of specific substituents on the thiadiazole ring enhances their anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds containing a thiadiazole moiety have been shown to possess antimicrobial activities against a range of pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways. The specific compound has shown promise in preliminary studies targeting bacteria and fungi .

Case Study 1: Anticancer Evaluation

In a recent study evaluating the anticancer potential of various thiadiazole derivatives, compounds similar to 1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea were tested against several cancer cell lines. Results indicated that these compounds exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as effective anticancer agents .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)5.0Apoptosis induction
Compound BHeLa (cervical cancer)4.8Cell cycle arrest
1-(5...A549 (lung cancer)6.0Inhibition of proliferation

Case Study 2: Antimicrobial Screening

A screening of thiadiazole derivatives for antimicrobial activity revealed that compounds similar to 1-(5... demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to measure efficacy .

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Mechanism of Action

The mechanism of action of 1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and thiophene rings may play a crucial role in binding to these targets, while the urea moiety could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include:

Compound Name / ID (Evidence) Urea Substituent Thiadiazole Side Chain Melting Point (°C) Yield (%)
Target Compound Thiophen-2-yl 2-Oxo-pyrrolidinylethyl Not reported Not reported
8d () 4-Bromophenyl Triazole-difluorophenyl 155–160 70
8e () p-Tolyl Triazole-difluorophenyl 145–150 60
8g () 3-Fluorophenyl Triazole-difluorophenyl 150–153 56
BD337175 () Isoquinolin-6-yl 2-Oxo-pyrrolidinylethyl Not reported Not reported
Anticonvulsant derivative () 4-Fluorophenyl Benzyl thiol Not reported Not reported

Observations:

  • The 2-oxo-pyrrolidinylethyl side chain is shared with BD337175 (), suggesting similar synthetic routes involving Friedel-Crafts alkylation (as in ). However, BD337175’s isoquinoline substituent may confer distinct pharmacokinetic properties.
  • Melting points for phenyl-substituted analogues () range from 145–160°C, reflecting moderate crystallinity. The target compound’s properties may align with this range.
Antifungal Activity ():

Compounds 8d–8g exhibit in vitro and in vivo antifungal activity linked to their triazole-difluorophenyl side chains. The target compound lacks this triazole moiety but retains the urea-thiadiazole core, which is critical for binding to fungal cytochrome P450 enzymes .

Anticonvulsant Activity ():

Derivatives with benzyl thiol or methoxybenzyl thiol side chains (e.g., ED50 = 0.65–2.72 μmol/kg) show potent anticonvulsant effects. The target compound’s pyrrolidinyl-oxoethyl thioether may mimic these hydrophobic interactions but with reduced steric bulk compared to benzyl groups .

Acetylcholinesterase Inhibition ():

Piperidinyl-thiadiazole derivatives (e.g., 7a–7l) demonstrate inhibitory activity via interactions with the enzyme’s catalytic site. The target compound’s pyrrolidinyl group (a 5-membered ring vs. piperidine’s 6-membered) may alter binding affinity due to conformational flexibility differences .

Biological Activity

The compound 1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a thiophene and a pyrrolidine moiety, which contributes to its unique biological profile. Thiadiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities due to their ability to interact with various biological targets.

Structure Overview

ComponentStructure
ThiadiazoleThiadiazole Structure
ThiopheneThiophene Structure
PyrrolidinePyrrolidine Structure

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study on various thiadiazole derivatives highlighted their effectiveness against urease-positive microorganisms, with some compounds showing IC50 values as low as 0.87 µM against urease enzymes, indicating potent inhibitory activity compared to standard controls .

Urease Inhibition

Urease inhibition is particularly relevant in the context of treating infections caused by urease-positive bacteria, such as Helicobacter pylori. The compound's structure allows it to effectively bind to the urease active site, leading to significant reductions in enzyme activity. The structure-activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can enhance inhibitory potency .

Urease Inhibition Data

CompoundIC50 (µM)Remarks
1-(5-(...))0.87Most potent derivative
Thiourea22.54Positive control

Antioxidant Activity

The antioxidant activity of the compound has also been evaluated using DPPH radical scavenging assays. Compounds similar to the target structure have shown notable antioxidant effects, with some derivatives exhibiting higher activity than ascorbic acid, a well-known antioxidant .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with urease and other enzymes through competitive binding.
  • Radical Scavenging : The presence of sulfur and nitrogen heteroatoms enhances electron donation capabilities.
  • Cell Membrane Penetration : The lipophilic nature of the thiadiazole ring facilitates cellular uptake.

Study on Urease Inhibition

A recent study synthesized a series of thiadiazole derivatives and assessed their urease inhibitory activities. The lead compound exhibited an IC50 value significantly lower than traditional inhibitors, suggesting that structural modifications can lead to enhanced biological efficacy .

Antioxidant Evaluation

In another investigation, various derivatives were screened for their antioxidant potential using both DPPH and reducing power assays. Results indicated that specific substitutions on the thiadiazole ring significantly improved antioxidant activity compared to baseline controls .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what solvents/reaction conditions are typically employed?

The synthesis of urea-thiadiazole derivatives often involves multi-step reactions. A common approach includes:

  • Thiadiazole core formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions.
  • Thioether linkage introduction : Reaction of thiol-containing intermediates (e.g., 2-oxo-2-(pyrrolidin-1-yl)ethanethiol) with halogenated thiadiazoles in polar aprotic solvents like DMF or ethanol .
  • Urea coupling : Reacting isocyanate derivatives with amine-functionalized thiophene moieties. Example conditions: Reflux in ethanol (2–4 h), followed by recrystallization from DMF-EtOH (1:1) mixtures to purify the product .
Step Reagents/ConditionsYield RangeReference
CyclizationEthanol, reflux (2 h)61–81%
RecrystallizationDMF-EtOH (1:1)N/A

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

  • IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H urea stretch at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent connectivity (e.g., thiophen-2-yl protons at δ 6.8–7.4 ppm, pyrrolidinyl protons at δ 1.5–3.5 ppm) .
  • Elemental analysis : Validates stoichiometric composition (±0.3% deviation) .
  • HPLC : Assesses purity (>95% typical for bioactive studies) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize the synthesis yield of this compound?

DoE strategies for reaction optimization include:

  • Variable screening : Test factors like solvent polarity (DMF vs. ethanol), temperature (60–100°C), and molar ratios (1:1 to 1:2).
  • Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 85°C in DMF with 1:1.5 molar ratio improves yield by 15%) .
  • Flow chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions (e.g., via controlled residence time and mixing) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

  • Conformational analysis : Use DFT calculations to predict NMR shifts for different rotamers of the urea and thiadiazole groups .
  • Byproduct identification : Employ LC-MS to detect minor impurities (e.g., hydrolysis products from thioether linkages) .
  • Cross-validation : Compare experimental data with structurally analogous compounds (e.g., thiophen-2-yl urea derivatives in ).

Q. What computational methods predict the biological activity of this compound?

  • Molecular docking : Screen against target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) using software like AutoDock Vina. The thiadiazole-thiophene scaffold shows high affinity for hydrophobic binding pockets .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide analogue design .

Q. How does the thiophen-2-yl moiety influence reactivity in nucleophilic substitution reactions?

  • Electron-rich aromatic system : The thiophene ring enhances electrophilic substitution at the 5-position, facilitating coupling reactions.
  • Steric effects : Bulkier substituents on thiophene reduce reaction rates (e.g., 2-thienyl vs. 3-thienyl derivatives) .
  • Thiol coordination : The sulfur atom can act as a soft base, influencing metal-catalyzed reactions .

Q. What considerations guide the design of analogues to enhance antimicrobial/antitumor activity?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the thiadiazole ring to improve membrane penetration .
  • Bioisosteric replacement : Replace pyrrolidinyl with piperazinyl groups to alter pharmacokinetics .
  • Hybridization : Fuse with triazole or oxadiazole rings to target multiple enzyme pathways (e.g., topoisomerase II inhibition) .

Data Contradiction Analysis Example

Conflict : Discrepancies in reported melting points for similar urea-thiadiazole derivatives.
Resolution :

  • Crystallinity differences : Recrystallization solvents (e.g., ethanol vs. DMF) affect polymorph formation .
  • Impurity thresholds : HPLC analysis reveals >2% impurities can depress melting points by 5–10°C .

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